Superior Cytotoxic Potency Against OVCAR-3 Ovarian Cancer Cells vs. Parental Ceanothic Acid
1-Decarboxy-3-oxo-ceanothic acid exhibits a significant, quantifiable increase in cytotoxicity against OVCAR-3 human ovarian adenocarcinoma cells compared to its parent compound, ceanothic acid. In a head-to-head study of ceanothic acid derivatives, DOCA demonstrated an IC50 of 2.8 μg/mL, while ceanothic acid at the same concentration (10 μg/mL) reduced cell survival only to 68% of control, failing to achieve 50% inhibition [1]. This demonstrates that the structural modifications in DOCA result in a dramatically more potent compound.
| Evidence Dimension | Cytotoxic Potency (IC50 / Cell Survival) |
|---|---|
| Target Compound Data | IC50 = 2.8 μg/mL |
| Comparator Or Baseline | Ceanothic acid (Emmolic acid) at 10 μg/mL resulted in 68% cell survival |
| Quantified Difference | DOCA achieves >50% cell death at a concentration more than 3.5x lower than a dose at which ceanothic acid fails to reach its IC50. |
| Conditions | In vitro, 30-hour exposure, OVCAR-3 human ovarian adenocarcinoma cell line. |
Why This Matters
Procuring DOCA over ceanothic acid is essential for any assay requiring potent, sub-IC50 to low-micromolar activity in ovarian cancer models.
- [1] Lee SS, Chen WC, Huang CF, Su Y. Preparation and cytotoxic effect of ceanothic acid derivatives. J Nat Prod. 1998 Nov;61(11):1343-7. doi: 10.1021/np9800856. View Source
